![molecular formula C19H17NO4 B2870429 [2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 4-formylbenzoate CAS No. 566910-20-1](/img/structure/B2870429.png)
[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 4-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 4-formylbenzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DIBO, and it is a versatile reagent that can be used for various chemical reactions. The purpose of
Mecanismo De Acción
The mechanism of action of DIBO involves the formation of a covalent bond between the amine group of the biomolecule and the aldehyde group of DIBO. This reaction is highly selective and efficient, and it can be performed under mild conditions. The covalent bond formed between the biomolecule and DIBO is stable and can withstand various biological conditions.
Biochemical and Physiological Effects:
DIBO has been shown to have minimal biochemical and physiological effects on cells and tissues. Studies have shown that DIBO does not affect cell viability, proliferation, or apoptosis. Furthermore, DIBO does not induce any significant immune response or inflammation. These properties make DIBO an ideal reagent for bioconjugation applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIBO has several advantages for lab experiments, including its high selectivity, efficiency, and stability. DIBO can also be easily synthesized and purified, making it readily available for research. However, DIBO has some limitations, including its high cost and limited solubility in aqueous solutions. These limitations can be overcome by using alternative coupling reagents or modifying the DIBO structure.
Direcciones Futuras
There are several future directions for DIBO research, including the development of new DIBO derivatives with improved solubility and reactivity. Furthermore, DIBO can be used for the conjugation of various biomolecules, including nucleic acids, carbohydrates, and lipids. This application has significant potential in the development of new therapeutics and diagnostics. Finally, DIBO can be used for the functionalization of surfaces, such as biosensors and implantable devices, which can improve their biocompatibility and performance.
Conclusion:
In conclusion, [2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 4-formylbenzoate, or DIBO, is a versatile reagent with significant potential in various scientific research applications. DIBO has a simple and efficient synthesis method, high selectivity, efficiency, and stability, and minimal biochemical and physiological effects. Although DIBO has some limitations, its potential applications in bioconjugation, drug delivery, diagnostics, and biomaterials make it a promising reagent for future research.
Métodos De Síntesis
The synthesis of DIBO involves the reaction of 2-(2,3-dihydro-1H-inden-5-ylamino) acetic acid with 4-formylbenzoic acid in the presence of a coupling reagent. The reaction yields DIBO as a white powder with a purity of over 95%. The synthesis method is simple and efficient, and it can be scaled up for large-scale production.
Aplicaciones Científicas De Investigación
DIBO has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of DIBO is in the field of bioconjugation. DIBO can be used as a coupling reagent to attach biomolecules, such as proteins and peptides, to synthetic polymers, nanoparticles, and surfaces. This application has significant potential in drug delivery, diagnostics, and biomaterials.
Propiedades
IUPAC Name |
[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-11-13-4-6-15(7-5-13)19(23)24-12-18(22)20-17-9-8-14-2-1-3-16(14)10-17/h4-11H,1-3,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQWPPODGXPCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)COC(=O)C3=CC=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(4-(trifluoromethyl)pyridin-2-yl)piperazine](/img/structure/B2870351.png)
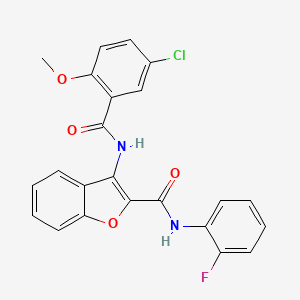
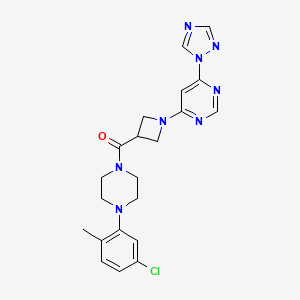
![1-(6-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-cyclopropylpiperidine-3-carboxamide](/img/structure/B2870356.png)
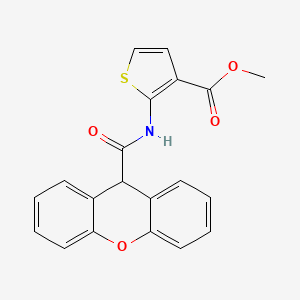
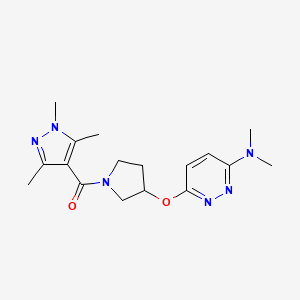
![2-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2870360.png)
![1-(Methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2870361.png)
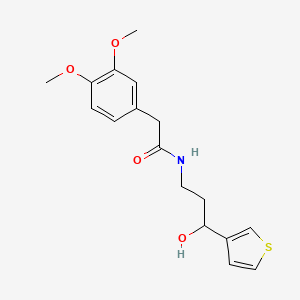
![2-(4-Trifluoromethylbenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt](/img/structure/B2870364.png)

![N-(3-cyano-5-phenyl-2-furyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B2870368.png)